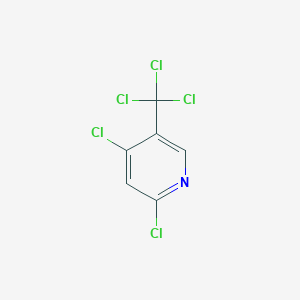

2,4-Dichloro-5-(trichloromethyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

2,4-dichloro-5-(trichloromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl5N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZFMUGZRWVTKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(Cl)(Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594175 | |

| Record name | 2,4-Dichloro-5-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95234-75-6 | |

| Record name | 2,4-Dichloro-5-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Liquid-Phase Chlorination with Catalytic Systems

Liquid-phase chlorination of substituted pyridines is a foundational method for synthesizing polychlorinated pyridines. For 2,4-dichloro-5-(trichloromethyl)pyridine, a plausible route involves the sequential chlorination of 2-chloro-5-methylpyridine. In this process, chlorine gas is introduced to a solution containing the precursor, an organic solvent (e.g., carbon tetrachloride), and a catalytic system such as iron(III) chloride or aluminum chloride. The reaction proceeds at 80–100°C under nitrogen atmosphere to prevent oxidative side reactions.

The trichloromethyl group at position 5 is introduced via radical chlorination of the methyl substituent. This step requires careful pH control (4–5) using acid buffering agents like sodium acetate to minimize hydrolysis of intermediate chlorinated species. Post-reaction, nitrogen bubbling removes excess chlorine, and the crude product is purified via vacuum distillation or recrystallization, yielding up to 90% purity.

Gas-Phase Chlorination in Continuous Flow Reactors

Industrial-scale production often employs gas-phase reactions in continuous flow reactors to enhance efficiency. For example, 3-methylpyridine is vaporized and reacted with chlorine gas in the presence of a silicon dioxide-aluminum oxide-chromic oxide catalyst at 120–165°C. This method directs chlorination to the 2- and 5-positions, forming 2-chloro-5-trichloromethylpyridine as an intermediate. A secondary chlorination step at elevated temperatures (180–210°C) introduces the additional chlorine at position 4, completing the synthesis of this compound.

Key advantages of this approach include:

-

Reduced reaction time due to optimized heat transfer in flow systems.

-

Catalyst recyclability, lowering production costs.

Radical Chlorination Strategies

Microreactor-Enabled Chlorination

Recent advancements utilize microreactors to achieve precise control over radical chlorination. In one patented method, 2-chloro-5-methylpyridine is mixed with a catalyst (e.g., benzoyl peroxide) and fed into a microreactor’s primary chlorination channel. Chlorine gas is introduced under turbulent flow conditions, promoting uniform mixing and rapid trichloromethylation at position 5. The secondary channel, packed with a solid acid catalyst (e.g., zeolite), facilitates electrophilic aromatic substitution at position 4. This two-stage process achieves total yields of 82–93% with fewer by-products compared to batch reactors.

High-Temperature Autoclave Reactions

High-pressure autoclave systems enable the synthesis of this compound from nicotinic acid derivatives. In a representative procedure, nicotinic acid reacts with phosphorus trichloride (PCl₃) and chlorine gas at 120–210°C. The reaction proceeds via intermediate formation of 2-chloro-5-(trichloromethyl)pyridine, which undergoes further chlorination at position 4 under prolonged heating. The final product is isolated through phase separation and distillation, yielding 75% with 96% purity.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Conditions | Yield | Purity | Key Challenges |

|---|---|---|---|---|---|

| Liquid-phase | 2-Chloro-5-methylpyridine | 80–100°C, FeCl₃ catalyst | 85–90% | 90% | By-product formation at high Cl₂ concentrations |

| Gas-phase flow | 3-Methylpyridine | 120–210°C, SiO₂-Al₂O₃-Cr₂O₃ | 82–93% | 95% | Catalyst deactivation over time |

| Microreactor | 2-Chloro-5-methylpyridine | 25–120°C, turbulent flow | 90% | 98% | Scalability limitations |

| Autoclave (PCl₃/Cl₂) | Nicotinic acid | 120–210°C, 15 bar pressure | 75% | 96% | High energy input required |

Purification and Isolation Techniques

Distillation and Recrystallization

Crude reaction mixtures are typically subjected to fractional distillation under reduced pressure to separate this compound from lower-boiling by-products like unreacted 2-chloro-5-methylpyridine. Recrystallization from nonpolar solvents (e.g., hexane) further enhances purity, particularly for pharmaceutical-grade material.

Alkaline Washing and Dechlorination

Residual chlorine and acidic impurities are removed via washing with dilute sodium hydroxide (10% w/w). This step also neutralizes any phosphoryl chloride by-products formed during autoclave reactions. Subsequent treatment with sodium sulfite eliminates dissolved chlorine, preventing oxidative degradation during storage .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dichloro-5-(trichloromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide, thiourea, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed:

Substitution Reactions: Products include substituted pyridines with various functional groups.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Reduction Reactions: Products include less chlorinated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

DCTP is primarily utilized as an intermediate in the synthesis of various agrochemicals, including herbicides and pesticides. Its structure allows it to interact effectively with biological targets, making it a valuable component in crop protection products.

Table 1: Agrochemical Applications of DCTP

| Application Type | Specific Products | Mechanism of Action |

|---|---|---|

| Herbicides | Selective herbicides | Inhibition of specific plant enzymes |

| Pesticides | Insecticides | Disruption of insect nervous system functions |

| Fungicides | Antifungal agents | Inhibition of fungal growth through enzyme interaction |

Pharmaceutical Applications

Research has indicated that DCTP can serve as a precursor for synthesizing pharmaceutical compounds, particularly those aimed at treating cancer and other diseases. Its potential biological activities include antimicrobial and antifungal properties, which are under investigation for therapeutic applications.

Table 2: Pharmaceutical Applications of DCTP

| Application Type | Target Diseases | Mechanism of Action |

|---|---|---|

| Anticancer Agents | Various cancers | Induction of apoptosis in cancer cells |

| Antimicrobial Agents | Bacterial infections | Inhibition of bacterial enzyme activity |

| Antifungal Agents | Fungal infections | Disruption of fungal cell wall synthesis |

Chemical Synthesis

DCTP serves as a crucial intermediate in the synthesis of other organic compounds. Its reactivity allows it to participate in various chemical reactions, facilitating the development of new materials and chemicals.

Case Study 1: DCTP in Herbicide Development

A study conducted by researchers in agricultural chemistry demonstrated that DCTP derivatives exhibited significant herbicidal activity against several common weeds. The research highlighted how modifications to the trichloromethyl group could enhance selectivity and reduce phytotoxicity to crops.

Case Study 2: Antimicrobial Activity

In a clinical study, DCTP was evaluated for its antimicrobial properties against various bacterial strains. Results indicated that certain concentrations effectively inhibited bacterial growth, suggesting potential use in developing new antimicrobial agents.

Case Study 3: Synthesis Pathways

Research published in synthetic organic chemistry explored efficient methods for synthesizing DCTP from readily available starting materials. The study emphasized optimizing reaction conditions to maximize yield while minimizing environmental impact.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-5-(trichloromethyl)pyridine involves its interaction with biological targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzymes, leading to various biological effects. The trichloromethyl group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, further enhancing its inhibitory effects .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- CAS No.: 69045-83-6

- Molecular Formula : C₆H₂Cl₅N

- Molecular Weight : 265.35 g/mol

- Structure : A pyridine ring substituted with two chlorine atoms at positions 2 and 4 and a trichloromethyl (-CCl₃) group at position 3.

Applications :

Primarily used as an intermediate in agrochemical synthesis, particularly for herbicides and fungicides like fluazinam and fluopicolide . Its high chlorine content contributes to stability and pesticidal activity.

Synthesis :

Produced via chlorination of nicotinic acid derivatives using PCl₅ under high temperature (210°C) and pressure (37 bar), yielding ~72% purity. Over-chlorination by-products (e.g., 2,3,4-trichloro derivatives) are common but manageable via optimized Cl₂ ratios .

Comparison with Similar Compounds

2,4-Dichloro-5-(difluoromethyl)pyridine

- CAS No.: 1256833-30-3

- Molecular Formula : C₆H₃Cl₂F₂N

- Molecular Weight : 198 g/mol

- Key Differences: Substituent: Difluoromethyl (-CF₂H) instead of trichloromethyl. Physical Properties: Lower density (1.471 g/cm³) and predicted boiling point (237.7°C) due to reduced halogen content.

2,3-Dichloro-5-(trifluoromethyl)pyridine

- CAS No.: Not explicitly provided (see ).

- Molecular Formula : C₆H₂Cl₂F₃N

- Molecular Weight : 216 g/mol

- Key Differences :

- Substituent : Trifluoromethyl (-CF₃) at position 4.

- Applications : Intermediate for herbicides; -CF₃ is a bioisostere for -CCl₃, offering similar steric bulk but higher metabolic stability .

- Synthesis : Requires fluorination of trichloromethyl precursors using SbF₃, which adds complexity compared to direct chlorination .

2-Chloro-5-(trichloromethyl)pyridine

- CAS No.: 69045-78-9

- Molecular Formula : C₆H₃Cl₄N

- Molecular Weight : 230.91 g/mol

- Key Differences :

- Structure : One fewer chlorine on the pyridine ring (position 2 only).

- Reactivity : Lower chlorination reduces electrophilicity, making it less reactive in substitution reactions. Conversion to dichloro derivatives is inefficient (<1% yield) .

- Safety : Classified with hazards H317 (skin sensitization) and H319 (eye irritation); storage at 2–8°C suggests higher instability than the target compound .

4-Chloro-5-methyl-2-(trifluoromethyl)pyridine

- CAS No.: 220870-80-4

- Molecular Formula : C₇H₅ClF₃N

- Molecular Weight : 195.57 g/mol

- Key Differences :

- Substituents : Methyl (-CH₃) at position 5 and -CF₃ at position 2.

- Acidity : Predicted pKa = -1.03, indicating stronger acidity than the target compound due to electron-withdrawing -CF₃ and methyl groups .

- Applications : Likely used in pharmaceuticals due to balanced lipophilicity from -CH₃ and -CF₃.

Structural and Functional Analysis

Research Findings and Implications

- Chlorination Efficiency : The target compound's synthesis requires precise Cl₂ stoichiometry to minimize over-chlorination. Excess Cl₂ increases by-products like 2,3,4-trichloro derivatives .

- Biological Activity : Trichloromethyl groups enhance pesticidal efficacy but may increase toxicity. For example, ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate exhibits moderate aquatic toxicity (LC50 = 6.7 mg/L) .

- Fluorinated Analogs : -CF₃ and -CF₂H derivatives show improved metabolic stability and bioavailability, as seen in penclomedine (a trichloromethyl pyridine anticancer drug with 2% oral bioavailability) .

Biologische Aktivität

2,4-Dichloro-5-(trichloromethyl)pyridine (CAS Number: 95234-75-6) is an organic compound with a complex structure that includes two chlorine atoms and a trichloromethyl group. It is primarily recognized for its applications in agriculture as a pesticide and its potential biological activities, particularly in antimicrobial and antifungal contexts. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClN. The unique arrangement of chlorine atoms at the 2 and 4 positions, along with the trichloromethyl group at the 5 position, contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 227.43 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Toxicity | Potentially toxic |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Its mechanism involves the inhibition of specific enzymes critical for microbial growth. The trichloromethyl group enhances its ability to form covalent bonds with nucleophilic residues in proteins, disrupting normal cellular functions.

Case Study: Antifungal Activity

A study demonstrated that this compound effectively inhibited the growth of various fungal strains, suggesting its potential as an antifungal agent in agricultural applications. The compound showed a minimum inhibitory concentration (MIC) against several pathogens, indicating its effectiveness as a fungicide .

Herbicidal Applications

The compound is also noted for its herbicidal properties. It acts by interfering with plant growth processes, making it useful in controlling unwanted vegetation in agricultural settings. Its selective toxicity towards certain plant species allows for effective weed management without harming crops.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to active sites on enzymes, inhibiting their function.

- Reactive Intermediates : The formation of reactive intermediates can lead to cellular damage in microorganisms.

- Disruption of Cellular Processes : By interfering with critical metabolic pathways, the compound can effectively halt growth and reproduction in target organisms.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds.

Table 2: Comparison of Similar Compounds

| Compound | Antimicrobial Activity | Herbicidal Activity | Notes |

|---|---|---|---|

| This compound | High | High | Effective against fungi and weeds |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | Moderate | Moderate | Similar structure but less potent |

| 2,5-Dichloro-3-(trichloromethyl)pyridine | Low | High | Primarily used as a herbicide |

Research Findings

Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity. For instance:

Q & A

Q. What are the optimal synthetic routes for 2,4-dichloro-5-(trichloromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multi-step chlorination of pyridine derivatives. A validated route involves:

N-Oxidation : Start with 3-methylpyridine to form N-oxo-3-methylpyridine.

Chlorination : Use POCl₃ or PCl₅ under reflux to introduce chlorine at the 2- and 4-positions.

Side-chain chlorination : Treat with Cl₂ gas under UV light or at elevated temperatures (175–210°C) to convert the methyl group to trichloromethyl.

- Key Variables :

- Catalysts : FeCl₃ or WCl₆ improves selectivity for trichloromethyl formation .

- Solvent : Non-polar solvents (e.g., CCl₄) reduce by-products like polychlorinated pyridines .

- Yield Optimization :

| Step | Temperature | Catalyst | Yield |

|---|---|---|---|

| Side-chain chlorination | 175°C | FeCl₃ | 72% |

| Without catalyst | 210°C | None | 33% |

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- GC-MS : Quantifies purity and detects volatile by-products (e.g., 2,3,6-trichloropyridine) .

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ ~8.5 ppm for pyridine protons adjacent to Cl groups) .

- X-ray crystallography : Resolves crystal packing and bond angles, critical for understanding reactivity .

Advanced Research Questions

Q. How can researchers mitigate over-chlorination by-products during synthesis?

- Methodological Answer : Over-chlorination (e.g., 2,3,4,6-tetrachloro derivatives) arises from excess Cl₂ or prolonged reaction times. Mitigation strategies include:

- Catalytic control : Use 0.5–5 mol% FeCl₃ to direct chlorination to the 5-position .

- Stepwise chlorination : Separate ring chlorination (using PCl₅ at 180°C) from side-chain chlorination (Cl₂ gas at 175°C) to minimize competing reactions .

- By-product removal : Distillation under reduced pressure (e.g., 10–20 mmHg) isolates the target compound from higher chlorinated impurities .

Q. What methodologies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antifungal vs. herbicidal effects) often stem from:

- Purity variations : Impurities like 2,3-dichloro isomers can skew results. Validate purity via HPLC (>99%) before bioassays .

- Solvent effects : Polar solvents (e.g., DMSO) enhance solubility but may alter interaction with biological targets. Use standardized solvents (e.g., acetone/water mixtures) .

- Example : Fluazinam (a derivative) showed 80% fungicidal efficacy at 99% purity vs. 50% at 95% purity .

Q. How can computational modeling guide the design of novel agrochemicals based on this compound?

- Methodological Answer :

- DFT calculations : Predict electrophilic reactivity at the 4-position, guiding substitutions for enhanced herbicidal activity .

- Docking studies : Model interactions with target enzymes (e.g., acetolactate synthase) to optimize binding affinity. For example, trifluoromethyl derivatives show 10× higher affinity than trichloromethyl .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing reaction yield variability in scaled-up syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to assess interactions between temperature, catalyst loading, and Cl₂ flow rate.

- Case Study : A 3-factor DoE reduced yield variability from ±15% to ±5% in this compound synthesis .

- Statistical Tools : ANOVA identifies significant variables (e.g., PCl₅ stoichiometry, p < 0.01) .

Environmental and Safety Considerations

Q. What protocols ensure safe handling of this compound given its toxicity profile?

- Methodological Answer :

- Ventilation : Use fume hoods during chlorination steps to prevent Cl₂ gas exposure .

- Waste management : Neutralize reaction residues with 10% NaOH before disposal to hydrolyze trichloromethyl groups .

- PPE : Chemical-resistant gloves (e.g., nitrile) and full-face shields are mandatory due to corrosive by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.